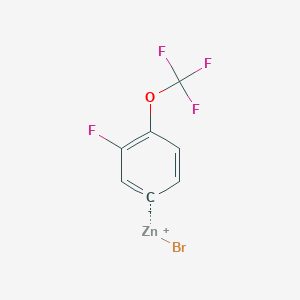
(3-Fluoro-4-(trifluoromethoxy)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)phenyl bromide with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-fluoro-4-(trifluoromethoxy)phenyl bromide+Zn→(3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium catalyst and a halide or pseudohalide as the electrophilic partner. Typical conditions include the use of THF as the solvent and a temperature range of 0-50°C.
Oxidative Addition: This step involves the insertion of the palladium catalyst into the carbon-halogen bond of the electrophile.
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, forming a new carbon-carbon bond.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Chemistry
In chemistry, (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide is used extensively in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in the construction of aromatic and heteroaromatic compounds.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize fluorinated analogs of bioactive molecules
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for large-scale synthesis and manufacturing processes.
Mechanism of Action
The mechanism of action of (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Transmetalation: The organozinc reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for the next catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)zinc bromide
- (3,5-difluorophenyl)zinc bromide
- (4-(trifluoromethyl)phenyl)zinc bromide
Uniqueness
Compared to similar compounds, (3-fluoro-4-(trifluoromethoxy)phenyl)zinc bromide offers unique reactivity due to the presence of both fluorine and trifluoromethoxy groups. These functional groups enhance the compound’s stability and reactivity, making it particularly effective in cross-coupling reactions. The trifluoromethoxy group also imparts unique electronic properties, which can influence the overall outcome of the reaction.
Properties
Molecular Formula |
C7H3BrF4OZn |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(trifluoromethoxy)benzene-5-ide |
InChI |
InChI=1S/C7H3F4O.BrH.Zn/c8-5-3-1-2-4-6(5)12-7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
COSIGMIIHHHURR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















